molecular formula C13H11FN4O B12056618 N'-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide

N'-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide

Cat. No.: B12056618
M. Wt: 258.25 g/mol
InChI Key: HOKZDFPPWXGMOL-RQZCQDPDSA-N
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Description

N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrazinecarbohydrazide moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and 2-pyrazinecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to around 60°C for several hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Fluorophenyl)propylidene)-2-hydroxybenzohydrazide
  • N’-(1-(4-Fluorophenyl)ethylidene)-2-thiophenecarbohydrazide
  • N’-(1-(4-Fluorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide

Uniqueness

N’-(1-(4-Fluorophenyl)ethylidene)-2-pyrazinecarbohydrazide stands out due to its unique combination of a fluorophenyl group and a pyrazinecarbohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11FN4O

Molecular Weight

258.25 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11FN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+

InChI Key

HOKZDFPPWXGMOL-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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